N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to an amino group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s antioxidant properties may help neutralize harmful free radicals in the body .
Comparison with Similar Compounds
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide: Similar structure but with different substitution patterns.
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Contains a methyl group, which can influence its chemical properties and interactions.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of a bromine atom, which can impact its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[3-[(4-bromophenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONJWIBXSRQAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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